molecular formula C21H31NO3 B1675235 Spirendolol CAS No. 81840-58-6

Spirendolol

Cat. No. B1675235
CAS RN: 81840-58-6
M. Wt: 345.5 g/mol
InChI Key: YLBMSIZZTJEEIO-HNNXBMFYSA-N
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Description

Spirendolol is a beta adrenergic receptor antagonist . It is also known by other names such as Li 32-468, S 32-468, and Substance 32468 .


Molecular Structure Analysis

The molecular formula of Spirendolol is C21H31NO3 . It has an average mass of 345.476 Da and a monoisotopic mass of 345.230408 Da .


Physical And Chemical Properties Analysis

Spirendolol has a chemical formula of C21H31NO3 and a molar mass of 345.483 g·mol −1 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Psilocybin Research

  • Psilocybin and Mental Health : Studies have shown that psilocybin, a compound structurally similar to spirendolol, has significant effects on mental health. Research indicates that psilocybin can lead to profound changes in mood, perception, thought, and self-experience, with most subjects describing the experience as pleasurable and enriching. Acute adverse reactions were manageable in controlled environments, and follow-up questionnaires indicated no long-term impairment or drug abuse (Studerus et al., 2011).

  • Psilocybin for Cancer-Related Distress : Psilocybin has been investigated for its potential therapeutic effects in mood and anxiety disorders, particularly in the context of cancer-related psychiatric distress. Controlled trials suggest that psilocybin can decrease symptoms of depression and anxiety following a single administration. These effects have been observed to be robust and enduring, with limited drug-related adverse reactions (Johnson & Griffiths, 2017).

  • Psilocybin and Spiritual Experiences : Psilocybin can occasion mystical-type experiences with substantial personal meaning and spiritual significance. These experiences are rated by volunteers as among the most meaningful of their lives and contribute to sustained positive changes in attitudes and behavior (Griffiths et al., 2006).

properties

IUPAC Name

4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-20(2,3)22-13-15(23)14-25-18-9-7-8-16-17(18)12-21(19(16)24)10-5-4-6-11-21/h7-9,15,22-23H,4-6,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBMSIZZTJEEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC3(C2=O)CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867154
Record name 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spirendolol

CAS RN

81840-58-6, 65429-87-0
Record name Spirendolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81840-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spirendolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065429870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-[3-(tert-Butylamino)-2-hydroxypropoxy]spiro[cyclohexane-1,2'-inden]-1'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRENDOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96789094BR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7.5 g of a mixture of mainly 4'-(3-chloro-2-hydroxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one and of 4'-(2,3-epoxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one in 50 ml dioxane and 30 ml tert.-butylamine are heated at 130° for 20 hours in an autoclave, then cooled and partitioned between 2 N tartaric acid and ether. The aqueous phase is made alkaline and extracted with ether. The organic phases are evaporated to yield the title compound in free base form (M.Pt. 87°-88°) which is converted into the hydrogen maleate; M.Pt. 180°-181°, and hydrogen malonate M.Pt. 143°-145°.
[Compound]
Name
mixture
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
4'-(3-chloro-2-hydroxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4'-(2,3-epoxypropoxy)-spiro(cyclohexane-1,2'-indan)-1'-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
JM Quigley, SM Naughton - Journal of chemical information and …, 2002 - ACS Publications
The intercorrelation between a series of physicochemical parameters and topological indices for a set of β-blockers is investigated. Partition coefficients are calculated using the ClogP …
Number of citations: 9 pubs.acs.org
N El Tayar, PA Carrupt… - Journal of medicinal …, 1988 - ACS Publications
… MEP (calculated by theSTO-3G ab initio method) of model compounds of the iV-dealkyl derivatives of the /32-selective antagonists spirendolol (26, A,cyclohexyl ring replaced by two …
Number of citations: 23 pubs.acs.org
M Kontoyianni, C DeWeese, JE Penzotti… - Journal of medicinal …, 1996 - ACS Publications
… Figure 11 Stereoviews of the spirendolol complex with the clockwise β 2 receptor model after limited energy minimization and molecular dynamics refinement. Orientations and color …
Number of citations: 40 pubs.acs.org
T Pearson, BG Frenguelli - European Journal of Neuroscience, 2004 - Wiley Online Library
… the facilitation was mimicked by the β 1 -partial agonist xamoterol but not the β 2 -agonist procaterol and blocked by the β 1 -antagonist betaxolol but not the β 2 -antagonist spirendolol. …
Number of citations: 26 onlinelibrary.wiley.com
M Firwana, B Hasan, S Saadi, R Abd-Rabu… - Journal of Vascular …, 2023 - Elsevier
Background To support the development of clinical practice guidelines on the management of patients with genetic aortopathies and arteriopathies, a writing committee from the Society …
Number of citations: 4 www.sciencedirect.com
BG Main, H Tucker - Progress in medicinal chemistry, 1985 - Elsevier
Publisher Summary This chapter discusses recent advances in β-adrenergic blocking agents. β-adrenergic receptor antagonists, commonly referred to as β-blockers, have been one of …
Number of citations: 55 www.sciencedirect.com
V Muehlbauer, D Dallmeier, S Brefka… - Deutsches Ärzteblatt …, 2019 - ncbi.nlm.nih.gov
Background It is debated whether the treatment goals and decision-making algorithms for elderly patients with hypertension should be the same as those for younger patients. The …
Number of citations: 32 www.ncbi.nlm.nih.gov
B Tomlinson - 1992 - search.proquest.com
Carvedilol is a third generation β-blocker combining non-selective β-blockade with a vasodilating effect mainly from-adrenoceptor antagonism. A rapid and sensitive assay for plasma …
Number of citations: 0 search.proquest.com
CR AGONIST - 1999 - Springer
the racemate is generally used. either as base or salt. Therapeutically. it can be used as a BRONCHODILATOR in ANTIASTHMATIC treatment. as a SMOOTH MUSCLE RELAXANT to …
Number of citations: 0 link.springer.com
RC GIOVANNI BOCCARDI, T CROCI¹… - Adrenoceptors …, 1995 - Taylor & Francis
Number of citations: 0

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